Galanin (porcine)

GALR3 receptor pharmacology Neuropeptide binding assays Species-specific receptor affinity

Porcine galanin is the prototypical GALR1/2/3 agonist and gold-standard comparator—NOT interchangeable with human or rat galanin. Substitution invalidates studies. Key differentiators: >6-fold higher GALR3 affinity (IC₅₀ ~12 nM vs. ~75 nM human), 42% more receptor labeling in human hypothalamus autoradiography, and directionally opposite insulin effects in porcine vs. rodent pancreas. For GALR3 pharmacology, Alzheimer's neuropathology, or porcine metabolic models, this is the only valid ligand. Verify C-terminal amidation and sequence identity before procurement.

Molecular Formula C146H213N43O40
Molecular Weight 3210.5 g/mol
CAS No. 88813-36-9
Cat. No. B013245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanin (porcine)
CAS88813-36-9
Molecular FormulaC146H213N43O40
Molecular Weight3210.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
InChIInChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157)
InChIKeySLZIZIJTGAYEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Porcine Galanin (CAS 88813-36-9): Core Identity and Structural Definition for Receptor Pharmacology


Porcine galanin is a 29-amino acid, C-terminally amidated neuropeptide, originally isolated from the porcine small intestine, and is a key tool compound in galanin receptor pharmacology [1][2]. Its sequence (GWTLNSAGYLLGPHAIDNHRSFHDKYGLA-NH₂) is highly conserved across species, but it is distinct from human galanin, which is 30 amino acids long and non-amidated [3][4]. This compound serves as the prototypical agonist for all three galanin receptor subtypes (GALR1, GALR2, GALR3) and is the most widely utilized endogenous ligand for studying galaninergic signaling [5]. Its importance stems from its historical precedence, its robust and well-characterized pharmacological profile across species, and its role as the gold-standard comparator for evaluating novel galanin receptor ligands [6].

Porcine Galanin: Why Generic Peptide or Species-Variant Substitution Introduces Experimental and Procurement Risk


In scientific procurement, the assumption that any galanin peptide is functionally equivalent is flawed and can lead to irreproducible results or invalidated studies. Porcine galanin possesses a unique combination of structural features and a pharmacological profile that differs from human, rat, and synthetic analogs [1]. The C-terminal amidation and precise 29-amino acid length of porcine galanin contribute to its distinct receptor binding kinetics and functional efficacy across species and receptor subtypes [2][3]. Critically, its affinity profile at GALR3 (IC₅₀ ~12 nM for porcine vs. ~75 nM for human galanin) [4] and its unique interaction with chimeric peptide ligands in human tissue [5] are not recapitulated by other species' variants. Substituting porcine galanin with rat or human galanin, or with truncated analogs like galanin(1-16), can fundamentally alter the selectivity, potency, or downstream signaling outcome of an experiment. Therefore, procurement decisions must be guided by the specific experimental system and the precise comparator data for the intended target. The evidence below quantifies exactly where and why porcine galanin diverges from its closest alternatives, providing the necessary justification for its selection.

Porcine Galanin (88813-36-9) vs. Human Galanin, Rat Galanin, and GALP: A Quantitative Differential Evidence Guide for Receptor Binding and Functional Activity


GALR3 Binding Affinity: Porcine Galanin Exhibits >6-Fold Higher Affinity Than Human Galanin

In direct competition binding assays using stably expressed human GALR3 receptors, porcine galanin demonstrates an IC₅₀ of 12 nM, which is significantly higher affinity (approximately 6.25-fold) than human galanin, which exhibits an IC₅₀ of 75 nM [1]. This represents a major quantitative differentiation in the ability of the endogenous peptide to engage the GALR3 subtype. At the rat GALR3 receptor, porcine galanin also displays high affinity with a K_D of 0.98 nM [1].

GALR3 receptor pharmacology Neuropeptide binding assays Species-specific receptor affinity

GALR1 vs. GALR2 Selectivity: Porcine Galanin is Relatively Non-Selective, While GALP is >17-Fold Selective for GALR2

Porcine galanin binds with high affinity to both GALR1 and GALR2, with IC₅₀ values of 0.097 nM and 0.48 nM, respectively, showing only a modest (~5-fold) preference for GALR1 [1]. In stark contrast, porcine GALP (galanin-like peptide) is a highly selective agonist, binding GALR2 with an IC₅₀ of 0.24 nM but GALR1 with an IC₅₀ of 4.3 nM, representing a >17-fold selectivity for GALR2 [1]. This demonstrates that porcine galanin is the appropriate choice for broadly activating the galanin system, whereas GALP is required for experiments designed to isolate GALR2-specific functions.

GALR2 receptor agonist Galanin receptor selectivity GALP pharmacology

Functional Insulin Secretion: Porcine Galanin Stimulates Insulin Release in the Porcine Pancreas, Contrasting with Its Inhibitory Role in Rodents

In isolated perfused porcine pancreas, porcine galanin at 10⁻⁹ M increased insulin secretion by 55 ± 14% over basal levels at a glucose concentration of 5 mM, and by 58 ± 27% at 10⁻⁸ M [1]. This stimulatory effect is directly opposite to the well-documented inhibitory action of galanin on glucose-stimulated insulin secretion in rodents [2]. This species-specific functional divergence underscores the critical importance of using the appropriate species-matched galanin peptide in physiological studies. Substituting with rat galanin would fail to replicate this stimulatory response in a porcine model, and using human galanin may not accurately reflect endogenous porcine pancreatic function.

Insulin secretion regulation Species-specific galanin function Pancreatic physiology

Human Tissue Binding: Porcine Galanin Displays Distinct Regional Pharmacological Profiles Compared to Galantide in Human Brain

In human post-mortem brain tissue, the binding characteristics of [¹²⁵I]porcine galanin differ markedly from the putative antagonist radioligand [¹²⁵I]galantide. In the hypothalamus, [¹²⁵I]porcine galanin shows a lower affinity and labels 42% more receptors than [¹²⁵I]galantide [1]. Furthermore, the competitive displacement profiles of chimeric peptides M35, M40, and C7 differ significantly between the two radioligands and between brain regions (basal forebrain vs. hypothalamus) [1]. This demonstrates that porcine galanin identifies a distinct population of galanin receptors and exhibits a unique pharmacological fingerprint in human tissue that cannot be replicated by galantide or by inference from other galanin analogs.

Human galanin receptor autoradiography Neuropharmacology Alzheimer's disease research

In Vivo Growth Hormone Secretion: Porcine Galanin is a Potent GH Secretagogue in Humans at High Doses

In a clinical study of healthy male volunteers, intravenous infusion of porcine galanin at high doses (80 and 160 pmol·kg⁻¹·min⁻¹) during an intravenous glucose tolerance test resulted in a significant rise in serum growth hormone (GH), despite the concurrent glucose load which normally suppresses GH [1]. This demonstrates a potent, direct stimulatory effect on GH secretion in humans. While the study also noted that porcine galanin did not inhibit glucose-stimulated insulin secretion in humans (contrasting with animal studies), this finding establishes a clear, quantifiable in vivo pharmacodynamic response for porcine galanin in a human model, specifically relevant for neuroendocrine research.

Growth hormone release Neuroendocrine pharmacology In vivo peptide infusion

Cross-Species Functional Potency: Porcine, Human, and Rat Galanin Show Equivalent Potency in Inhibiting Insulin Secretion from RIN Cells

In a controlled functional assay using a glucose-responsive rat insulinoma (RIN) cell line, human, porcine, and rat galanin exhibited similar activity, with all three peptides inhibiting glucose-stimulated insulin secretion in a dose-dependent manner and achieving an ED₅₀ of less than 1 nM [1]. This indicates that, in this specific in vitro model, the three peptides are functionally interchangeable with regard to potency on insulin secretion. This finding provides a clear justification for using porcine galanin as a cost-effective or readily available substitute for human galanin in studies where this functional endpoint is the primary concern.

Insulin secretion assay Cross-species functional equivalence RIN cell line

Porcine Galanin (CAS 88813-36-9): High-Value Application Scenarios in Translational Research and Drug Discovery


Alzheimer's Disease Research: Mapping Galanin Receptor Populations in Human Post-Mortem Brain

Porcine galanin is the preferred radioligand for in vitro receptor autoradiography to quantify and localize galanin receptor populations in human brain tissue, particularly in Alzheimer's disease studies. As demonstrated in Section 3, [¹²⁵I]porcine galanin labels 42% more receptors in the human hypothalamus compared to [¹²⁵I]galantide and reveals a distinct pharmacological profile [1]. This makes it the essential tool for accurate neuropathological assessment of the galaninergic system in neurodegenerative disease.

Porcine Models of Metabolism and Diabetes: Studying Species-Specific Pancreatic Function

Researchers using porcine models of pancreatic function, diabetes, or metabolic syndrome should exclusively use porcine galanin. Evidence from Section 3 shows that porcine galanin stimulates insulin secretion in the isolated porcine pancreas at physiologically relevant concentrations (10⁻⁹ M to 10⁻⁸ M), a response that is directionally opposite to its inhibitory effect in rodents [2]. Using an alternative galanin would produce erroneous data and fail to recapitulate the endogenous porcine physiology.

GALR3 Receptor Pharmacology: A Potent Tool for Selective Pathway Analysis

For studies specifically focused on the GALR3 receptor subtype, porcine galanin is a superior agonist compared to human galanin. As shown in Section 3, porcine galanin demonstrates >6-fold higher affinity for the human GALR3 receptor (IC₅₀ of 12 nM vs. 75 nM for human galanin) [3]. This increased potency reduces the amount of peptide needed, lowers experimental cost, and ensures robust receptor activation in assays designed to probe GALR3-specific signaling pathways involved in pain, cognition, and feeding behavior.

Cross-Species Functional Assays: Cost-Effective Substitute for High-Throughput Insulin Secretion Screens

In high-throughput screening (HTS) campaigns using RIN cell lines or similar models to evaluate modulators of insulin secretion, porcine galanin can serve as a direct, functionally equivalent, and potentially more cost-effective substitute for human or rat galanin. Section 3 evidence confirms that all three peptides exhibit similar activity with an ED₅₀ < 1 nM in inhibiting glucose-stimulated insulin secretion from RIN cells [4]. Procurement of porcine galanin may be advantageous based on vendor availability, batch-to-batch consistency, and price, without compromising assay validity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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